molecular formula C11H10N2O2S B1391963 Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate CAS No. 1187170-28-0

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Cat. No. B1391963
M. Wt: 234.28 g/mol
InChI Key: OKAUXOMOMSHUTP-UHFFFAOYSA-N
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Description

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate (EPYTC) is a heterocyclic compound. It belongs to a class of compounds known as thiophenes, which are very important in the field of medicinal chemistry . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate or pyrimidine-5-carboxylic acid ethyl ester can be prepared from 5-bromo-pyrimidine by metalation followed by treating with ethyl cyanoformate . There are also various synthetic methods to thiophene derivatives including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular formula of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is C11H10N2O2S. The InChI code is 1S/C11H10N2O2S/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is 234.28 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate is involved in the efficient synthesis of various heterocyclic compounds. For instance, it plays a role in synthesizing 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, which are achieved through a series of chemical reactions involving iminophosphorane and aromatic isocyanates (Sun, Huang, & Ding, 2010).
  • It also serves as a precursor in the synthesis of novel compounds like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, with applications in antitumor activities (Gomha, Muhammad, & Edrees, 2017).

Medicinal Chemistry and Biological Activity

  • Derivatives of Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate have been explored for their potential in treating tuberculosis. Structural analogs of this compound were synthesized and evaluated for their tuberculostatic activity, providing insights into structure-activity relationships (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
  • Another study synthesized a series of derivatives involving Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate to identify active agents against mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents (Vavaiya et al., 2022).

Synthesis of Novel Derivatives

  • Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. For instance, it has been used in the synthesis of bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, showcasing its role in the development of nitrogen-containing heterocycles (Fang, Fang, & Zheng, 2013).

Pharmacological Potential

  • Compounds synthesized from Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate have shown potential in pharmacological applications. For example, novel thiophene derivatives synthesized using this compound were evaluated as inhibitors of lactate dehydrogenase (LDH), a key enzyme in glucose metabolism in cancer cells, indicating their potential use in cancer treatment (Amr et al., 2019).

Future Directions

The future directions for research on Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate could include further exploration of its therapeutic properties, development of more efficient synthesis methods, and investigation of its mechanism of action. Given the wide range of therapeutic properties reported for thiophene derivatives , Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate could potentially be a promising compound for drug development.

properties

IUPAC Name

ethyl 5-pyrimidin-5-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUXOMOMSHUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(Pyrimidin-5-yl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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